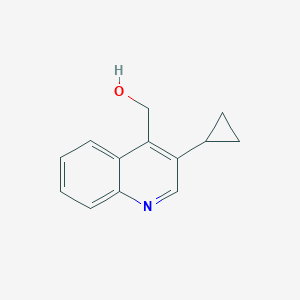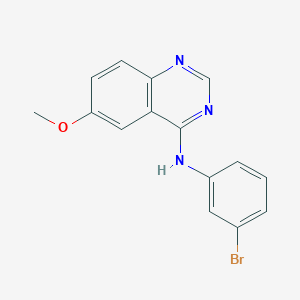
3-Amino-2-formamido-3-sulfanylidenepropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-formamido-3-sulfanylidenepropanamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a formamido group, and a sulfanylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-formamido-3-sulfanylidenepropanamide typically involves multi-step organic reactions. One common method includes the reaction of succinic anhydride with aminoguanidine hydrochloride, followed by further modifications to introduce the formamido and sulfanylidene groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for industrial applications.
化学反応の分析
Types of Reactions
3-Amino-2-formamido-3-sulfanylidenepropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfanylidene group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the formamido group, leading to different amine derivatives.
Substitution: The amino group can participate in substitution reactions, introducing new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
3-Amino-2-formamido-3-sulfanylidenepropanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
作用機序
The mechanism of action of 3-Amino-2-formamido-3-sulfanylidenepropanamide involves its interaction with specific molecular targets. The amino and formamido groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfanylidene group may also participate in redox reactions, affecting cellular processes and pathways .
類似化合物との比較
Similar Compounds
3-Amino-2-formamido-3-iminopropanamide: This compound shares a similar structure but with an imino group instead of a sulfanylidene group.
N-(4-(3-(2-Amino-4-(formylamino)-1,6-dihydro-6-oxo-5-pyrimidinyl)-3-oxopropyl)benzoylamino): Another structurally related compound with different functional groups.
Uniqueness
3-Amino-2-formamido-3-sulfanylidenepropanamide is unique due to its combination of amino, formamido, and sulfanylidene groups. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C4H7N3O2S |
|---|---|
分子量 |
161.19 g/mol |
IUPAC名 |
3-amino-2-formamido-3-sulfanylidenepropanamide |
InChI |
InChI=1S/C4H7N3O2S/c5-3(9)2(4(6)10)7-1-8/h1-2H,(H2,5,9)(H2,6,10)(H,7,8) |
InChIキー |
OWMVNMYPXLYJQX-UHFFFAOYSA-N |
正規SMILES |
C(=O)NC(C(=O)N)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)




![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)



![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)


